molecular formula C40H71O8P B1237208 1-heptadecanoyl, 2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphate

1-heptadecanoyl, 2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphate

Cat. No. B1237208
M. Wt: 711 g/mol
InChI Key: SPYZTQDHIWEAMO-HGDFTCGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-heptadecanoyl-2-arachidonoyl-sn-glycero-3-phosphate is a 1-acyl-2-arachidonoyl-sn-glycero-3-phosphate(2-) in which the 1-acyl substituent is specified as heptadecanoyl It derives from a heptadecanoic acid. It is a conjugate acid of a 1-heptadecanoyl-2-arachidonoyl-sn-glycero-3-phosphate(2-).

Scientific Research Applications

Enzymatic Utility and Receptor Binding

  • Cannabinoid Receptor Binding : A study utilized polyenoic fatty-acid isomerase from a red marine alga to convert anandamide, which is structurally similar to the compound , for assessing its binding to cannabinoid receptors in rat brain. This research demonstrates the potential of marine enzymes in pharmacological probe development (Wise, Soderstrom, Murray, & Gerwick, 1996).

Physical Chemical Characteristics

  • Critical Micellar Concentration : A study on compounds similar to 1-heptadecanoyl, 2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphate, particularly platelet activating factor and its homologs, explored their critical micellar concentration. Various analytical techniques, including NMR and chromatography, were utilized to confirm the purity of these compounds (Kramp, Piéroni, Pinckard, & Hanahan, 1984).

Biochemical Pathways and Stereochemistry

  • Bis(Monoacylglycero)Phosphate Stereoconfiguration : A study focused on the stereoconfiguration of bis(monoacylglycero)phosphate (BMP), a lipid with a unique stereochemistry different from most mammalian phospholipids. It proposed that a stereospecific enzyme reorients the glycerol backbone, affecting the stereochemistry (Thornburg, Miller, Thuren, King, & Waite, 1991).

Synthesis and Metabolism

  • Synthesis of Analog Compounds : The synthesis of a labile intermediate phospho-anandamide (pAEA) was detailed in a study. pAEA, similar in structure to the compound of interest, was identified in mouse brain and macrophages. This research aids in understanding novel biosynthetic pathways (Cheng, Saha, Mahadevan, Razdan, Kunos, Jacobson, & Rice, 2008).

Lipid Enzymology and Cell Biology

  • Enzymatic Activity in Brain Microsomes : Research on 1-alkyl-sn-glycero-3-phosphate:acyl-CoA acyltransferase in rat brain microsomes indicated its stereospecificity in acylating the alkylglycerophosphate substrate. This enzyme is potentially involved in determining the acyl group composition in ether lipids (Fleming & Hajra, 1977).

properties

Molecular Formula

C40H71O8P

Molecular Weight

711 g/mol

IUPAC Name

[(2R)-1-heptadecanoyloxy-3-phosphonooxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C40H71O8P/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-40(42)48-38(37-47-49(43,44)45)36-46-39(41)34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h11,13,17,19,21,23,27,29,38H,3-10,12,14-16,18,20,22,24-26,28,30-37H2,1-2H3,(H2,43,44,45)/b13-11-,19-17-,23-21-,29-27-/t38-/m1/s1

InChI Key

SPYZTQDHIWEAMO-HGDFTCGVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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